3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromones, which are known for their diverse biological activities. This compound features a unique structure that includes a fused ring system, which contributes to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic reactions, often involving multi-step processes that incorporate specific precursors such as methoxy-substituted phenyl compounds and benzofuran derivatives. Its synthesis and characterization have been documented in several scientific publications, indicating ongoing research interest in its properties and applications.
This compound is classified under the following categories:
The synthesis of 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves several key steps:
The synthetic routes may vary based on the availability of starting materials and desired yield. Common reagents include acid catalysts, methanol for methylation, and various solvents like dimethylformamide for reaction conditions.
The molecular structure of 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H16O4 |
| Molecular Weight | 304.33 g/mol |
| IUPAC Name | 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one |
| InChI Key | InChI=1S/C19H16O4/c1-13(20)15-9-10-16(21)17(22)18(15)14(2)12(11-8-14)7/h9-12H,1-6H3 |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=CC4=C(C=C3OC2=O)OC=C4C5=CC=CC=C5 |
The structural data indicates a complex arrangement of aromatic rings and methoxy groups that are crucial for its chemical reactivity and biological activity.
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with biological targets such as enzymes and receptors. It may exert effects through:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the identity and purity of the compound.
3-methoxy-10-(3-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several potential applications:
Research continues to uncover the full scope of its biological activities and potential therapeutic applications.
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8